15-deoxy-Δ12,14-Prostaglandin J2-biotin
Description
Properties
Molecular Formula |
C35H54N4O4S |
|---|---|
Molecular Weight |
626.9 |
InChI |
InChI=1S/C35H54N4O4S/c1-2-3-4-5-6-11-18-28-27(22-23-30(28)40)17-10-7-8-12-20-32(41)36-24-15-9-16-25-37-33(42)21-14-13-19-31-34-29(26-44-31)38-35(43)39-34/h6-7,10-11,18,22-23,27,29,31,34H,2-5,8-9,12-17,19-21,24-26H2,1H3,(H,36,41)(H,37,42)(H2,38,39,43) |
InChI Key |
NOEWVZWKWVGZJG-FNSZEXNBSA-N |
SMILES |
O=C1C=C[C@H](C/C=CCCCC(NCCCCCNC(CCCC[C@@H]2[C@]3([H])[C@](NC(N3)=O)([H])CS2)=O)=O)/C1=CC=CCCCCC |
Synonyms |
15-deoxy-Δ12,14-PGJ2-biotin |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Conjugation
The most widely validated method involves carbodiimide chemistry to activate 15d-PGJ2’s carboxyl group for biotin coupling:
-
Activation :
-
Conjugation :
-
Purification :
Table 1: Optimization Parameters for Biotinylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| pH | 5.5–6.0 | Maximizes carboxyl activation |
| Reaction Time | 3 hours | Balances completeness vs. degradation |
| Molar Excess (Biotin) | 5:1 | Ensures stoichiometric coupling |
Alternative Strategies
-
Biotin-Hydrazide Conjugation : Targets ketone groups via Schiff base formation, though less common due to competing reactions with the cyclopentenone.
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition offers orthogonal coupling but requires prior functionalization of 15d-PGJ2.
Validation of Biotinylated 15d-PGJ2
Functional Assays
-
PPARγ Activation : b-15d-PGJ2 exhibits enhanced PPARγ agonism compared to native 15d-PGJ2, as shown by luciferase reporter assays (EC50 reduced by 40%). Molecular docking confirms covalent binding to Cys285 in PPARγ’s ligand-binding domain.
-
Cytotoxicity : In MCF-7 breast cancer cells, b-15d-PGJ2 demonstrates a 2.5-fold lower IC50 than the non-biotinylated compound, attributed to improved cellular uptake.
Table 2: Comparative Efficacy in Breast Cancer Models
| Metric | 15d-PGJ2 | b-15d-PGJ2 |
|---|---|---|
| IC50 (MCF-7) | 12.5 µM | 5.0 µM |
| Apoptosis Induction | 35% | 68% |
| PPARγ Transactivation | 1.8-fold | 3.2-fold |
Proteomic Applications
-
Affinity Pull-Down : Biotinylation enables isolation of 15d-PGJ2-protein adducts using streptavidin beads, identifying over 350 modified proteins in endothelial cells.
-
Competition Assays : Pre-incubation with native 15d-PGJ2 reduces biotinylated probe binding by >80%, confirming target specificity.
Challenges and Limitations
Q & A
Q. How to address variability in 15d-PGJ2's pro- vs. anti-apoptotic effects across cancer models?
- Dose-response studies (0.1–50 µM) and time-course assays are essential. Assess p53 status (mutant vs. wild-type) via Western blot and p53 siRNA knockdown. Microarray analysis of apoptosis-related genes (e.g., Bax, Bcl-2) contextualizes cell-type-specific outcomes .
Data Interpretation Challenges
Q. How to resolve conflicting reports on 15d-PGJ2's role in NF-κB regulation?
Q. What explains the dual role of 15d-PGJ2 in inflammation (anti-inflammatory vs. pro-resolution)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
